molecular formula C10H12Cl3NO2S B12274768 3-(2,4-Dichlorophenyl)sulfonylpyrrolidine;hydrochloride

3-(2,4-Dichlorophenyl)sulfonylpyrrolidine;hydrochloride

Cat. No.: B12274768
M. Wt: 316.6 g/mol
InChI Key: GDNCPORJJOWQAW-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)sulfonylpyrrolidine;hydrochloride is a chemical compound with the molecular formula C10H12Cl3NO2S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a 2,4-dichlorophenyl group and a sulfonyl group attached to the pyrrolidine ring. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)sulfonylpyrrolidine;hydrochloride typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or filtration. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)sulfonylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(2,4-Dichlorophenyl)sulfonylpyrrolidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)sulfonylpyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure but differ in their functional groups.

    Prolinol: Another pyrrolidine derivative with different substituents.

    Pyrrolizines: Compounds with a similar nitrogen-containing ring structure.

Uniqueness

3-(2,4-Dichlorophenyl)sulfonylpyrrolidine;hydrochloride is unique due to the presence of the 2,4-dichlorophenyl and sulfonyl groups, which confer specific chemical properties and reactivity. These functional groups make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)sulfonylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2S.ClH/c11-7-1-2-10(9(12)5-7)16(14,15)8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNCPORJJOWQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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